molecular formula C8H12O2 B13097210 2-(Vinyloxy)cyclohexanone

2-(Vinyloxy)cyclohexanone

Cat. No.: B13097210
M. Wt: 140.18 g/mol
InChI Key: UOPCUKFSIHFGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Vinyloxy)cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a vinyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Vinyloxy)cyclohexanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with vinyl acetate in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the vinyloxy group attached to the cyclohexanone ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The use of catalysts, such as palladium or platinum, can enhance the efficiency and selectivity of the reaction. Additionally, optimizing reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Mechanism of Action

The mechanism of action of 2-(Vinyloxy)cyclohexanone involves its reactivity towards various chemical reagents. The vinyloxy group can undergo nucleophilic attack, leading to the formation of new bonds and functional groups. The cyclohexanone ring provides a stable framework for these reactions, allowing for the selective modification of the molecule .

Molecular Targets and Pathways:

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethenoxycyclohexan-1-one

InChI

InChI=1S/C8H12O2/c1-2-10-8-6-4-3-5-7(8)9/h2,8H,1,3-6H2

InChI Key

UOPCUKFSIHFGQI-UHFFFAOYSA-N

Canonical SMILES

C=COC1CCCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.